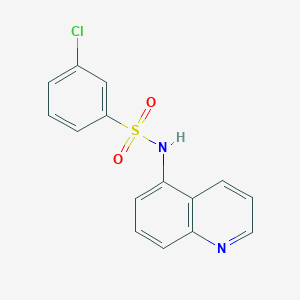
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide, also known as CPP or CPP-115, is a novel compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
作用機序
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, this compound-115 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its potent and selective inhibition of GABA transaminase. This allows for the specific modulation of GABAergic neurotransmission, which can be useful in studying the role of GABA in various neurological disorders. However, one limitation of using this compound-115 in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
将来の方向性
There are several future directions for the study of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115. One area of research is the potential use of this compound-115 in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of this compound-115 in combination with other drugs, such as anticonvulsants and antidepressants, to enhance their therapeutic effects. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound-115, as well as its potential side effects and toxicity.
合成法
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 4-cyclopropyl-1-piperidinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, such as palladium on carbon and hydrogen gas.
科学的研究の応用
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing seizures in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound-115 has been shown to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(11-1-4-14-15(9-11)21-10-20-14)17-12-5-7-18(8-6-12)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIYSKEEZMYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)



![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

